molecular formula C16H18N2O B1331979 6,8-Dimethyl-2-pyrrolidin-1-yl-quinoline-3-carbaldehyde CAS No. 436088-26-5

6,8-Dimethyl-2-pyrrolidin-1-yl-quinoline-3-carbaldehyde

Cat. No. B1331979
M. Wt: 254.33 g/mol
InChI Key: IFIFSJPKQGJMMI-UHFFFAOYSA-N
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Description

The compound 6,8-Dimethyl-2-pyrrolidin-1-yl-quinoline-3-carbaldehyde is a quinoline derivative, which is a class of heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their diverse range of biological activities and applications in medicinal chemistry. The specific structure and substituents of this compound suggest that it may have unique chemical and physical properties, as well as potential reactivity patterns that could be of interest in various chemical syntheses and applications.

Synthesis Analysis

The synthesis of quinoline derivatives can be achieved through various methods. One such method is the Vilsmeier-Haack reaction, which is a formylation reaction used to introduce aldehyde groups into aromatic compounds. In the context of quinoline synthesis, the Vilsmeier-Haack reaction has been employed to synthesize 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes from 7-acetyl-2-arylindoles . Although the target compound is not directly mentioned, the methodology described in this paper could potentially be adapted for the synthesis of 6,8-Dimethyl-2-pyrrolidin-1-yl-quinoline-3-carbaldehyde by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a fused benzene and pyridine ring. The presence of substituents such as methyl groups and a pyrrolidinyl group in the compound of interest would influence its electronic and steric properties. The crystal and molecular structure of a related compound, dimethylindium-pyridine-2-carbaldehyde oximate, has been studied, revealing coordination through nitrogen and oxygen atoms and a dimeric structure . While this does not directly describe the target compound, it provides insight into how substituents on the quinoline core can affect molecular geometry and coordination.

Chemical Reactions Analysis

Quinoline derivatives can undergo a variety of chemical reactions, including nitration, reduction, and cyclization, as demonstrated in the synthesis of pyrrolo[4,3,2-de]quinolines . These reactions are often used to further functionalize the quinoline core or to construct complex fused ring systems. The specific reactions that 6,8-Dimethyl-2-pyrrolidin-1-yl-quinoline-3-carbaldehyde might undergo would depend on the reactivity of the pyrrolidinyl group and the aldehyde functionality, which could be involved in condensation reactions or serve as a handle for nucleophilic addition.

Physical and Chemical Properties Analysis

Scientific Research Applications

Synthesis and Characterization

6,8-Dimethyl-2-pyrrolidin-1-yl-quinoline-3-carbaldehyde has been utilized in the synthesis and characterization of various complexes and compounds. For instance, its reaction with aluminum and zinc precursors has been used to form complexes that are active catalysts for the ring-opening polymerization of ε-caprolactone, indicating its potential in polymer chemistry (Qiao, Ma, & Wang, 2011). Moreover, the synthesis of N-arylaminomethylpyridine-N-oxides and their corresponding aluminum complexes has been reported, highlighting the compound's versatility in forming chelate complexes (Nienkemper et al., 2008).

Antimicrobial Activity

Notably, some derivatives of 6,8-Dimethyl-2-pyrrolidin-1-yl-quinoline-3-carbaldehyde have demonstrated significant antimicrobial properties. For example, a series of (E)-1-aryl-3-[2-(pyrrolidin-1-yl)quinolin-3-yl]prop-2-en-1-ones synthesized from it exhibited good antimicrobial activity against various bacterial and fungal strains (Ashok, Ganesh, Lakshmi, & Ravi, 2014). Furthermore, quinoline derivatives synthesized from it, incorporated with pyridine and 1,3,4-thiadiazole moiety, have shown significant biological activity compared to standard drugs (Patel et al., 2022).

Heterocyclic Chemistry

In the realm of heterocyclic chemistry, the compound has been instrumental in synthesizing various heterocycles. For instance, multicomponent one-pot synthesis methods have been developed for creating 3-tetrazolyl and 3-imidazo[1,2-a]pyridin tetrazolo[1,5-a]quinolines using this compound, showcasing its utility in constructing complex molecular architectures (Unnamatla et al., 2016).

Spectroscopic Characterization and Stability Studies

Quinoline-3-carbaldehyde derivatives synthesized from 6,8-Dimethyl-2-pyrrolidin-1-yl-quinoline-3-carbaldehyde have been subject to extensive spectroscopic characterization and stability studies. For example, a range of quinoline-3-carbaldehyde hydrazones bearing a 1,2,4-triazole or benzotriazole moiety were synthesized, characterized, and evaluated for their in vitro cytotoxic properties, demonstrating the compound's relevance in medicinal chemistry (Korcz et al., 2018).

Safety And Hazards

The safety information available indicates that this compound may be an irritant .

properties

IUPAC Name

6,8-dimethyl-2-pyrrolidin-1-ylquinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-11-7-12(2)15-13(8-11)9-14(10-19)16(17-15)18-5-3-4-6-18/h7-10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFIFSJPKQGJMMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C=C(C(=N2)N3CCCC3)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70360683
Record name 6,8-Dimethyl-2-pyrrolidin-1-yl-quinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-Dimethyl-2-pyrrolidin-1-yl-quinoline-3-carbaldehyde

CAS RN

436088-26-5
Record name 6,8-Dimethyl-2-pyrrolidin-1-yl-quinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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